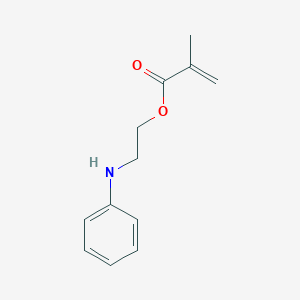

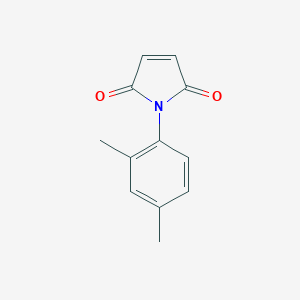

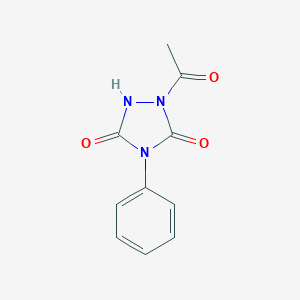

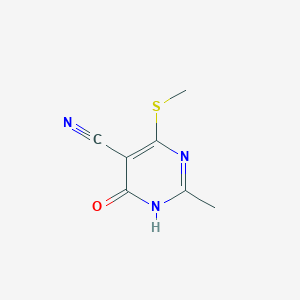

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

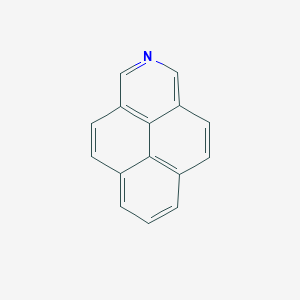

The compound of interest, 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a derivative of dihydropyrimidine, which is a class of compounds that has garnered attention due to their potential pharmacological properties and their role as key intermediates in organic synthesis. The dihydropyrimidine nucleus is a common scaffold in many biologically active compounds and is known for its versatility in chemical reactions .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method that typically involves a β-keto ester, an aldehyde, and urea or thiourea. For instance, the Atwal-Biginelli cyclocondensation reaction was used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers . Another example is the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which was further reacted with various alkylants to produce different derivatives .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the crystal structure of related dihydropyrimidine derivatives. These studies reveal that such compounds often crystallize in centrosymmetric space groups and can adopt specific conformations, such as an L-shaped conformation observed in some 2,4-disubstituted derivatives . The molecular structures of these compounds show extensive electron delocalization within the pyrimidine rings, which is a characteristic feature of this class of compounds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives are reactive intermediates that can undergo various chemical transformations. For example, reactions with alkyl- and arylamines can afford different isothiazole derivatives . Additionally, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, showcasing the compound's versatility in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives have been studied using various spectroscopic techniques, including FT-IR, Laser-Raman, and NMR spectroscopy. These studies provide insights into the vibrational frequencies, bond lengths, bond angles, and molecular energy levels such as HOMO and LUMO energies . Theoretical calculations using density functional theory (DFT) methods have been found to be in good agreement with experimental data, which aids in the understanding of the electronic properties of these molecules .

Applications De Recherche Scientifique

Tautomerism of Nucleic Acid Bases

The study of tautomerism in nucleic acid bases, such as purines and pyrimidines, is crucial for understanding DNA mutations and genetic stability. The relative stability of tautomers can change due to environmental interactions, significantly impacting biological processes. For instance, infrared studies of isolated nucleic acid bases have revealed the predominance of certain tautomeric forms in inert matrix environments, highlighting the potential biological significance of tautomeric equilibria in spontaneous mutation and genetic diversity (Person et al., 1989).

Synthesis and Biological Activity

The synthesis and in-vitro investigation of substituted 1,2,3,4 tetrahydropyrimidine derivatives have shown potential for exhibiting significant anti-inflammatory activity. This underscores the versatility of pyrimidine derivatives in pharmacological research, demonstrating their potential as a basis for designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Chemotherapy Drug Development

The exploration of 5-fluorouracil (5-FU) and its derivatives, which share structural similarities with the mentioned chemical, in cancer treatment provides a foundation for the development of effective chemotherapy agents. These studies focus on understanding the mechanisms of action, optimizing drug delivery, and minimizing side effects, contributing to the advancement of personalized medicine in oncology (Gmeiner, 2020).

Environmental and Analytical Chemistry

The role of pyrimidine derivatives in environmental chemistry, particularly in the sorption of herbicides to soil and minerals, has been investigated to understand the environmental fate of agricultural chemicals. Such studies are essential for developing strategies to mitigate the environmental impact of herbicides and improve agricultural sustainability (Werner, Garratt, & Pigott, 2012).

Propriétés

IUPAC Name |

2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJKGVCZRWCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343127 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

15908-63-1 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.